MFCD07396636

Description

Based on , a representative boronic acid derivative with the molecular formula C₆H₅BBrClO₂ (molecular weight: 235.27 g/mol) is highlighted. This compound exhibits high gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and moderate solubility (0.24 mg/mL) . Its physicochemical properties, such as a log Po/w (XLOGP3) of 2.15 and topological polar surface area (TPSA) of 40.46 Ų, suggest utility in medicinal chemistry and catalysis .

Properties

IUPAC Name |

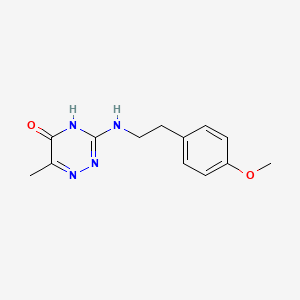

3-[2-(4-methoxyphenyl)ethylamino]-6-methyl-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2/c1-9-12(18)15-13(17-16-9)14-8-7-10-3-5-11(19-2)6-4-10/h3-6H,7-8H2,1-2H3,(H2,14,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLMQXKPPWJSTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(NC1=O)NCCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD07396636 involves specific reaction conditions and reagents. Detailed information on the exact synthetic routes and conditions is essential for replicating the compound in a laboratory setting. Industrial production methods may vary, but they generally aim to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: MFCD07396636 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the reagents and conditions used. Common reagents include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction pathway.

Scientific Research Applications

MFCD07396636 has a wide range of applications in scientific research. In chemistry, it is used as a reagent or intermediate in various reactions. In biology, it may play a role in studying cellular processes or as a tool in molecular biology techniques. In medicine, its potential therapeutic effects are being explored. Industrial applications include its use in manufacturing processes or as a component in specialized products.

Mechanism of Action

The mechanism of action of MFCD07396636 involves its interaction with specific molecular targets and pathways. Understanding these interactions can provide insights into its effects and potential therapeutic uses. The compound may act by binding to receptors, inhibiting enzymes, or modulating signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares MFCD13195646 () with analogous compounds from and , emphasizing molecular properties, bioavailability, and reactivity:

Key Findings:

Lipophilicity and Bioavailability: MFCD13195646 and MFCD00003330 share similar log Po/w values (~2.15), favoring membrane permeability and oral bioavailability . In contrast, MFCD10697534’s lower log P (0.78) correlates with higher aqueous solubility, making it suitable for intravenous formulations .

Structural and Functional Differences :

- The boronic acid group in MFCD13195646 enhances its reactivity in Suzuki-Miyaura cross-coupling reactions, a trait absent in the brominated ester (MFCD00003330) and pyridine derivatives (MFCD10697534) .

- MFCD10697534’s amine and pyridine moieties confer basicity, influencing its interaction with CYP enzymes and P-glycoprotein transporters .

Synthetic Complexity :

- Both MFCD13195646 and MFCD10697534 exhibit moderate synthetic accessibility (score: 2.07), requiring palladium catalysts or specialized reagents like HATU . MFCD00003330’s synthesis via green chemistry methods (e.g., A-FGO catalysts) offers sustainability advantages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.